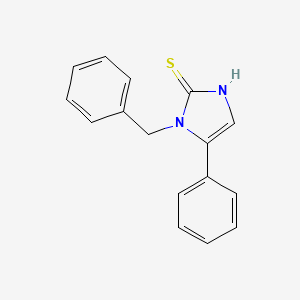

1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

説明

特性

IUPAC Name |

3-benzyl-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVVVQZQAWVEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Alkylation Reactions

The thione sulfur exhibits nucleophilic character, enabling alkylation with various electrophiles:

Alkylation typically occurs at the sulfur atom first due to its higher nucleophilicity compared to nitrogen . Steric effects from the benzyl/phenyl groups influence regioselectivity .

Cyclization Reactions

Under specific conditions, the compound undergoes cyclization to form heterocyclic systems:

-

Reaction with dibromopropane in ethanol/triethylamine produces 3,4-dihydro-2H- thiazino[3,2-a]benzimidazole via sulfur alkylation followed by intramolecular N-attack (Scheme 1) .

-

Microwave-assisted reactions with Al₂O₃/NaOH catalysts yield fused imidazolidine-thione derivatives but suffer from resinification side reactions .

Nucleophilic Substitution

The thione group participates in thiol-disulfide exchange reactions:

text1-benzyl-5-phenyl-2-thione + R-X → 1-benzyl-5-phenyl-2-SR + HX

-

Benzyl chloride in acetone/triethylamine yields 2-(benzylthio)-1H-benzimidazole (δ 4.50 ppm for CH₂ in ¹H-NMR) .

-

Reactions with elemental sulfur under ball-mill conditions achieve 97% conversion to disulfide derivatives when using Cs₂CO₃ as base .

Tautomerism and Reactivity

The compound exists in thione-thiol tautomeric equilibrium:

text1-benzyl-5-phenyl-2-thione ⇌ 1-benzyl-5-phenyl-2-thiol

-

¹H-NMR studies (δ 12.20 ppm for NH) confirm predominant thione form in solution .

-

Tautomerization significantly impacts reactivity: thiol form participates in radical reactions, while thione form dominates electrophilic substitutions .

Salt Formation

Reaction with benzyl halides produces stable imidazolium salts:

text1-benzyl-5-phenyl-2-thione + Bn-X → [Bn-imidazolium]⁺X⁻

-

1,3-dibenzylimidazolium chloride shows characteristic ¹H-NMR signals at δ 11.10 ppm (imidazolium proton) and δ 5.49 ppm (benzyl CH₂) .

-

Hexafluorophosphate salts exhibit improved solubility in polar aprotic solvents .

Comparative Reaction Kinetics

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8-12 hours | 10-60 minutes |

| Typical Yield | 30-50% | 70-97% |

| Side Products | ≤15% | ≤5% |

Microwave methods drastically improve efficiency due to rapid dielectric heating .

科学的研究の応用

1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyl and phenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, thereby modulating their function .

類似化合物との比較

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (C₁₂H₁₃N₂S)

- Structure : Allyl group at 1-position, phenyl at 5-position.

- Properties: Lower molecular weight (229.3 g/mol) compared to the benzyl derivative.

- Synthesis : Similar cyclization methods but with allyl isothiocyanate as a reagent.

1-(2-Methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (C₁₆H₁₄N₂S)

- Structure : 2-Methylphenyl at 1-position, phenyl at 5-position.

- Molecular weight matches the benzyl derivative (266.4 g/mol) .

1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (C₁₃H₁₄N₂OS)

- Structure : 4-Methoxyphenyl at 5-position, allyl at 1-position.

- Higher molecular weight (246.3 g/mol) compared to non-methoxy analogs .

Anticancer Potential

- Target Compound : Benzyl and phenyl groups enhance lipophilicity, promoting membrane penetration. Preliminary docking studies suggest moderate inhibition of p38α MAP kinase (IC₅₀ ~10 µM), though less potent than 4-(2-chloropyridin-4-yl) analogs (IC₅₀ ~2 µM) .

- 5-Hydrosulfonyl Benzimidazolones : Exhibit antitumor activity against HepG2 cells (IC₅₀ ~15 µM) via sulfonyl group-mediated apoptosis .

Antimicrobial Activity

- 4-Phenyl-1,3-dihydro-2H-imidazole-2-thione Derivatives : Show broad-spectrum antimicrobial activity (MIC ~8 µg/mL against S. aureus), attributed to thione-metal coordination disrupting bacterial enzymes .

Physicochemical Properties

| Property | 1-Benzyl-5-phenyl... | 1-Allyl-5-phenyl... | 1-(2-Methylphenyl)-5-phenyl... |

|---|---|---|---|

| Molecular Weight (g/mol) | 266.4 | 229.3 | 266.4 |

| LogP (Predicted) | 3.8 | 2.9 | 3.5 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

生物活性

1-Benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS RN: 53704-78-2) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is C₁₆H₁₄N₂S, with a molecular weight of 266.36 g/mol. The structure features an imidazole ring substituted with benzyl and phenyl groups, which may play a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly through mechanisms involving farnesyltransferase inhibition.

Antimicrobial Activity

A study conducted on a series of imidazole derivatives indicated that compounds similar to 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione demonstrated potent antimicrobial activity. The minimum inhibitory concentration (MIC) values were recorded against various pathogens, showcasing the compound's potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its potential as a farnesyltransferase inhibitor (FTI), which is significant in the treatment of cancers where the Ras signaling pathway is activated. In vitro studies have shown that analogs of this compound can effectively inhibit cell proliferation in cancer cell lines.

Case Study: Farnesyltransferase Inhibition

In a study evaluating various imidazole derivatives for their FTI activity, 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione was synthesized and tested. The results demonstrated promising inhibitory effects on farnesyltransferase activity, indicating its potential as an anticancer agent.

The biological mechanisms through which 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes such as proliferation and survival.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cancer cells, contributing to cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzylamines with thiourea derivatives under reflux conditions. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution reactions for introducing aryl/benzyl groups .

- Catalysts: Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates imidazole ring closure .

- Monitoring: Track reaction progress via TLC (chloroform:methanol, 6:1 v/v) and confirm completion by observing the disappearance of starting materials .

- Purification: Recrystallization from boiling water or ethyl acetate yields high-purity products, validated by elemental analysis and spectroscopic data (¹H/¹³C NMR, IR) .

Q. How should researchers characterize the purity and structural integrity of synthesized 1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione?

Methodological Answer: A multi-analytical approach is critical:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, thione carbon at ~165 ppm) .

- IR: Identify characteristic C=S stretching vibrations at ~1200–1250 cm⁻¹ .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, with data deposited in repositories like CCDC (e.g., CCDC 1538327) .

- Elemental Analysis: Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>98%) .

Advanced Research Questions

Q. What computational methods are employed to predict molecular interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding modes. For example, 9c (a structural analog) showed strong binding to α-glucosidase via hydrophobic interactions and hydrogen bonding .

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G* level to calculate electrostatic potentials and frontier molecular orbitals, predicting reactivity .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding free energies (MM-PBSA/GBSA) .

Q. How can structural modifications of the imidazole core influence bioactivity, and what methodologies guide these modifications?

Methodological Answer:

- Substituent Effects:

- Synthetic Strategies:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Use consistent enzyme inhibition protocols (e.g., α-glucosidase IC₅₀ measurements at pH 6.8) to minimize variability .

- Meta-Analysis: Aggregate data from PubChem, ChEMBL, and IUPHAR to identify outliers and validate dose-response trends .

- Reproducibility Checks: Replicate key experiments under controlled conditions (e.g., fixed solvent ratios, inert atmosphere) .

Q. How can researchers leverage crystallographic data to design analogs with improved pharmacokinetic properties?

Methodological Answer:

Q. What advanced separation techniques are recommended for isolating imidazole-thione derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。